molecular formula C14H13N5O2S B4358174 2-(5-METHYL-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE

2-(5-METHYL-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE

Cat. No.: B4358174
M. Wt: 315.35 g/mol
InChI Key: VTOJSIOBGDILOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-METHYL-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both quinazolinone and pyrazole moieties in the molecule suggests that it may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-METHYL-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Mercapto Group: The mercapto group can be introduced via thiolation reactions using thiolating agents such as thiourea.

    Attachment of the Pyrazole Moiety: The pyrazole ring can be synthesized separately and then attached to the quinazolinone core through acylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-METHYL-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.

    Reduction: The quinazolinone ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group may yield sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-METHYL-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone and pyrazole moieties may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Known for their anti-inflammatory and anticancer activities.

    Pyrazole Derivatives: Known for their anti-inflammatory and analgesic properties.

Uniqueness

The combination of quinazolinone and pyrazole moieties in 2-(5-METHYL-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE may confer unique biological activities and therapeutic potential compared to other compounds.

Properties

IUPAC Name

2-(5-methylpyrazol-1-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-9-6-7-15-18(9)8-12(20)17-19-13(21)10-4-2-3-5-11(10)16-14(19)22/h2-7H,8H2,1H3,(H,16,22)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOJSIOBGDILOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CC(=O)NN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-METHYL-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE
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2-(5-METHYL-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE
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2-(5-METHYL-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE
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2-(5-METHYL-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-(5-METHYL-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE
Reactant of Route 6
2-(5-METHYL-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]ACETAMIDE

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